molecular formula C16H17N3O4 B3877988 N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide

N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B3877988
M. Wt: 315.32 g/mol
InChI Key: IJFRJQGNAIMPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PDD-00017273, is a small molecule that has been the focus of scientific research in recent years. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation-related studies have shown that N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it is believed to act as a multi-targeted agent that can modulate various signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, HDAC, and MMP-9. It can also activate the AMPK signaling pathway and inhibit the mTOR signaling pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can induce apoptosis, cell cycle arrest, and inhibit angiogenesis. In inflammation-related studies, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages and limitations for lab experiments. One of the advantages is its ability to target multiple signaling pathways involved in various diseases, making it a potential therapeutic agent for multiple diseases. Another advantage is its relatively low toxicity compared to other chemotherapeutic agents. However, one of the limitations is the lack of clinical studies on the compound, which limits its potential therapeutic applications.

Future Directions

There are several future directions for N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research. One of the directions is to conduct more preclinical studies to validate its potential therapeutic applications in various diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in humans.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a small molecule that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-12-6-7-13(14(9-12)23-2)19-16(21)15(20)18-10-11-5-3-4-8-17-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFRJQGNAIMPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.